1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
CAS No.: 1170495-83-6
Cat. No.: VC7217086
Molecular Formula: C21H18ClN7O2
Molecular Weight: 435.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170495-83-6 |
|---|---|
| Molecular Formula | C21H18ClN7O2 |
| Molecular Weight | 435.87 |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
| Standard InChI | InChI=1S/C21H18ClN7O2/c1-31-18-8-7-16(11-17(18)22)28-21(30)27-15-5-3-14(4-6-15)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
| Standard InChI Key | ODAUEKXZVDMUNM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |
Introduction
Synthesis Methods
The synthesis of similar compounds typically involves multi-step organic reactions. A general approach might include:
-
Formation of the Pyrimidine-Pyrazole Core: This involves the synthesis of the pyrimidine ring with a pyrazole substituent, often through condensation reactions.
-
Amination of the Phenyl Ring: The phenyl ring is aminated with the pyrimidine-pyrazole core to form the amino linkage.
-
Urea Formation: The final step involves forming the urea linkage between the aminated phenyl ring and the substituted phenyl ring.
Biological Activity
Compounds in this class are known for their inhibitory effects on protein kinases, particularly those involved in the Janus kinase (JAK) pathways. These pathways are crucial in cellular signaling and are targets for therapeutic interventions, especially in cancer treatment. While specific IC50 values for this compound are not available, similar compounds have shown potent activity in the nanomolar range against various cancer cell lines.
Research Findings and Applications
-
Cancer Treatment: The potential of these compounds as anti-cancer agents is significant due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
-
Pharmacological Properties: Further research is needed to fully understand the pharmacokinetic and pharmacodynamic profiles of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties.
Data Tables
Given the lack of specific data on 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea, we can create a hypothetical table based on similar compounds:
| Property | Value/Description |
|---|---|
| Molecular Formula | Not specified, but similar to C24H20ClN7O2 |
| Molecular Weight | Estimated around 450-500 g/mol |
| Solubility | Moderate in organic solvents |
| Biological Activity | Potential inhibitor of protein kinases |
| IC50 Values | Not available, but similar compounds show nanomolar activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume